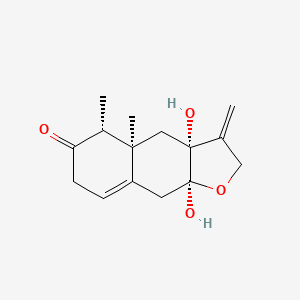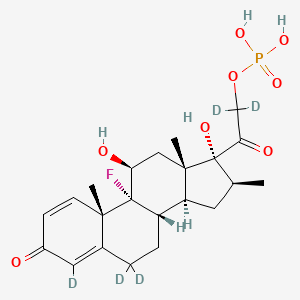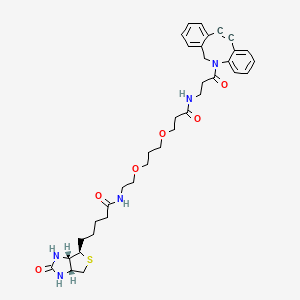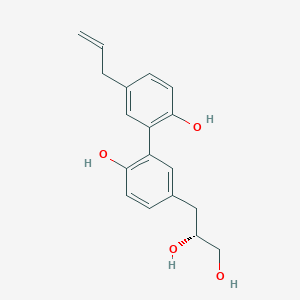
Magnolignan A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnolignan A is a natural product belonging to the lignan class of compounds. It is isolated and purified from the barks of Magnolia officinalis, a plant traditionally used in Chinese and Japanese medicine for treating various ailments such as anxiety, asthma, depression, gastrointestinal disorders, and headaches . This compound is known for its multiple biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnolignan A can be synthesized through various methods. One efficient strategy involves the total synthesis of bi-magnolignan, which includes constructing the bi-dibenzofuran skeleton via functional group interconversions of commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole. The dibenzofuran skeleton is then formed by subsequent Suzuki coupling and intramolecular dehydration . The final step involves FeCl3 catalyzed oxidative coupling .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources. The process includes collecting plant materials with high concentrations of this compound, such as the bark of Magnolia officinalis. The plant material is then subjected to solvent extraction, followed by separation and concentration of the solvent to obtain a pure extract of this compound. Techniques such as crystallization and purification are used to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Magnolignan A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include FeCl3 for oxidative coupling, Suzuki coupling reagents for forming the dibenzofuran skeleton, and various solvents such as ethanol, ether, and dichloromethane for extraction and purification .
Major Products Formed
The major products formed from the reactions involving this compound include bi-magnolignan and other dibenzofuran-containing compounds. These products exhibit a range of biological activities, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
Magnolignan A has numerous scientific research applications across various fields:
Chemistry: Used as a precursor for synthesizing other bioactive lignans and dibenzofuran-containing compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antioxidant, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Magnolignan A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the maturation of tyrosinase, a key enzyme in melanin synthesis, thereby acting as a down-regulator of melanin production . Additionally, this compound exhibits anticancer activity by modulating several cancer signaling pathways, inducing apoptosis, and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Magnolignan A is similar to other lignans such as magnolol and honokiol, which are also isolated from Magnolia officinalis. These compounds share structural similarities, including the presence of hydroxyl and allyl groups on their benzene rings . this compound is unique due to its larger molecular volume and distinct spatial conformation, which may result in fewer toxic side effects compared to smaller molecules .
List of Similar Compounds
- Magnolol
- Honokiol
- Bi-magnolignan
- Kehokorins A-C
- Karnatakafurans A and B
This compound stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H20O4 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2/t14-/m1/s1 |
InChI-Schlüssel |
ORPULAPYNPMMAQ-CQSZACIVSA-N |
Isomerische SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C[C@H](CO)O)O |
Kanonische SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


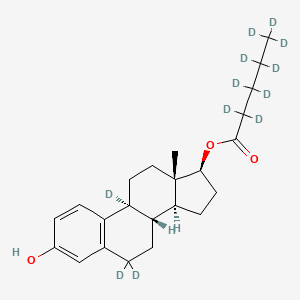

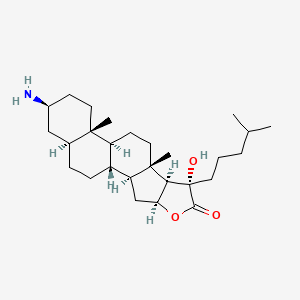
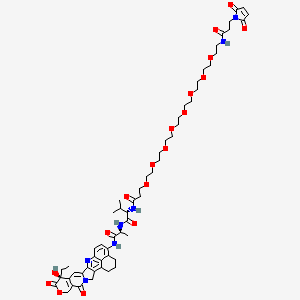
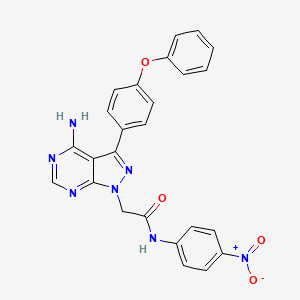
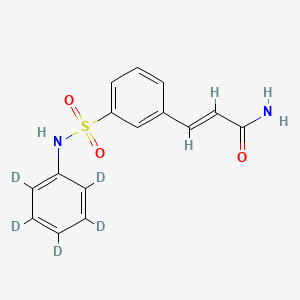
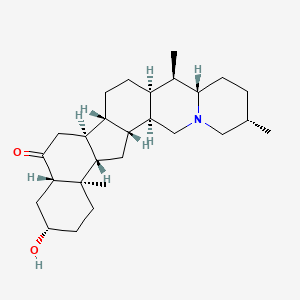
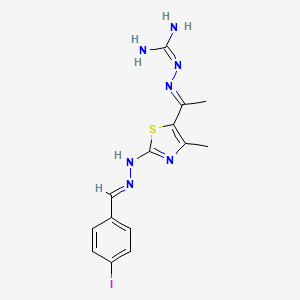
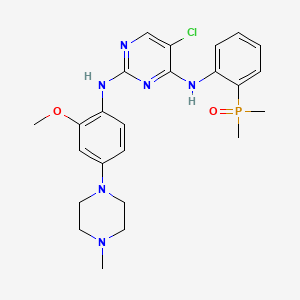
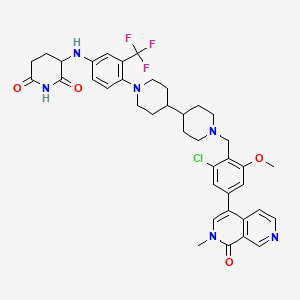
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
